3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide
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Overview
Description
3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide is a complex organic compound with a molecular formula of C23H28N4O6S2 and an average mass of 520.622 Da This compound is notable for its unique structure, which includes a benzamide core substituted with ethoxy groups and a thiadiazole moiety
Scientific Research Applications
3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe for investigating enzyme activity or receptor binding.
Medicine: Potential medicinal applications include the development of new drugs for treating various diseases. The compound’s structure suggests it may have activity against certain pathogens or cancer cells.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability
Preparation Methods
The synthesis of 3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability. These methods are designed to minimize waste and reduce production costs while maintaining the quality of the final product.
Chemical Reactions Analysis
3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the reduction of the thiadiazole moiety or the benzamide core.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the thiadiazole moiety. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of 3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
When compared to similar compounds, 3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide stands out due to its unique combination of functional groups. Similar compounds include:
3,4,5-trimethoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide: This compound differs by having methoxy groups instead of ethoxy groups, which can affect its reactivity and biological activity.
3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide:
These comparisons highlight the uniqueness of this compound and its potential for various scientific and industrial applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S2/c1-5-20-25-26-23(34-20)27-35(29,30)17-11-9-16(10-12-17)24-22(28)15-13-18(31-6-2)21(33-8-4)19(14-15)32-7-3/h9-14H,5-8H2,1-4H3,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMLECLHHUKNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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